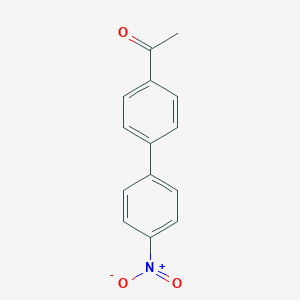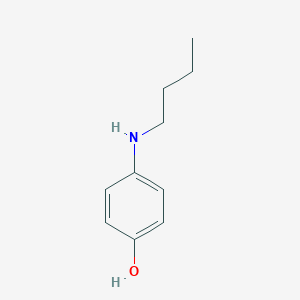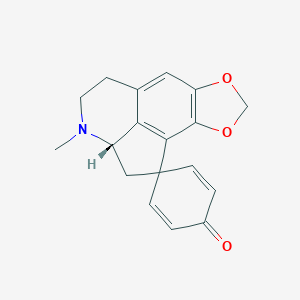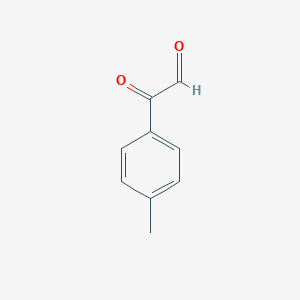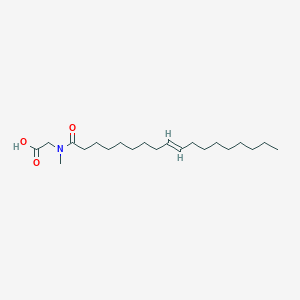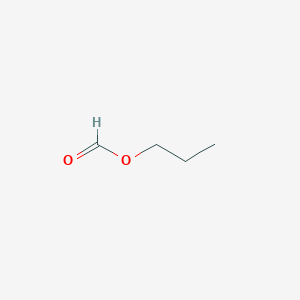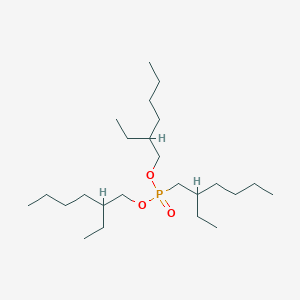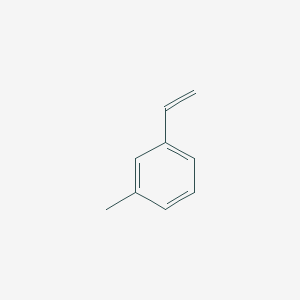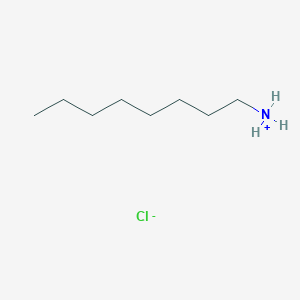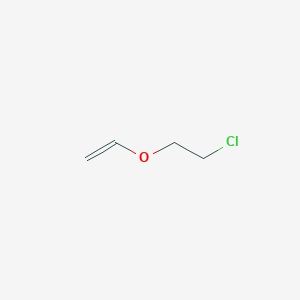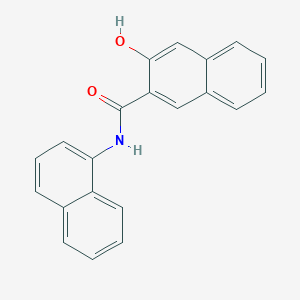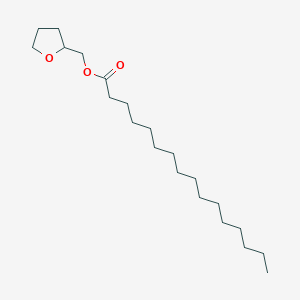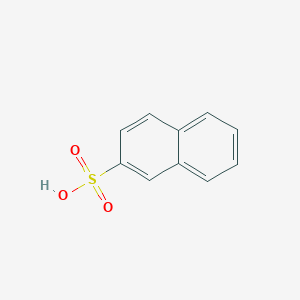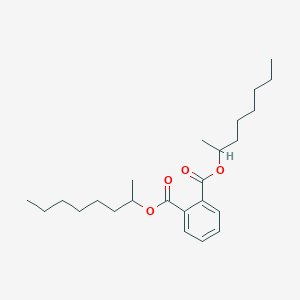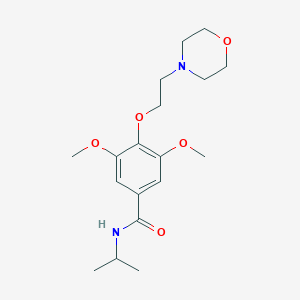
N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide, also known as F13714, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide is not fully understood. However, it has been shown to interact with various receptors and enzymes in the body, including the sigma-1 receptor, the TRPV1 receptor, and the COX-2 enzyme.
Efectos Bioquímicos Y Fisiológicos
N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce pain and protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide in lab experiments is its potential to have multiple applications in various fields. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide. One potential direction is to further investigate its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Another potential direction is to investigate its anti-tumor effects and potential use in the development of new cancer treatments. Additionally, further studies are needed to fully understand its mechanism of action and potential limitations in lab experiments.
Métodos De Síntesis
The synthesis of N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide involves several steps. First, 3,5-dimethoxy-4-hydroxybenzaldehyde is reacted with 2-aminoethanol to form 3,5-dimethoxy-4-(2-hydroxyethyl)benzaldehyde. This intermediate is then reacted with N-isopropylmorpholine and chloroacetyl chloride to form N-Isopropyl-3,5-dimethoxy-4-(2-chloroacetylmorpholino)benzaldehyde. Finally, the product is reacted with morpholine to form N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide.
Aplicaciones Científicas De Investigación
N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and cancer research. In neuroscience, it has been shown to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases. In pharmacology, it has been shown to have analgesic and anti-inflammatory effects and could potentially be used in the development of new pain medications. In cancer research, it has been shown to have anti-tumor effects and could potentially be used in the development of new cancer treatments.
Propiedades
Número CAS |
153-74-2 |
|---|---|
Nombre del producto |
N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide |
Fórmula molecular |
C18H28N2O5 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H28N2O5/c1-13(2)19-18(21)14-11-15(22-3)17(16(12-14)23-4)25-10-7-20-5-8-24-9-6-20/h11-13H,5-10H2,1-4H3,(H,19,21) |
Clave InChI |
LGZWEOJKQZVWPE-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC(=C(C(=C1)OC)OCCN2CCOCC2)OC |
SMILES canónico |
CC(C)NC(=O)C1=CC(=C(C(=C1)OC)OCCN2CCOCC2)OC |
Sinónimos |
N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



